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molecular formula C16H23NO5 B1393999 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate CAS No. 873055-55-1

2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate

Cat. No. B1393999
M. Wt: 309.36 g/mol
InChI Key: QBDLLAFFRJOLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476442B2

Procedure details

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (1.00 eq) was charged to a suitable hydrogenation reactor, followed by 5% Pd/C (2.50 wt % dry basis, Johnson-Matthey Type 37). MeOH (15.0 vol) was charged to the reactor, and the system was closed. The system was purged with N2 (g), and was then pressurized to 2.0 Bar with H2 (g). The reaction was performed at a reaction temperature of 25° C.+/−5° C. When complete, the reaction was filtered, and the reactor/cake was washed with MeOH (4.00 vol). The resulting filtrate was distilled under vacuum at no more than 50° C. to 8.00 vol. Water (2.00 vol) was added at 45° C.+/−5° C. The resultant slurry was cooled to 0° C.+/−5. The slurry was held at 0° C.+/−5° C. for no less than 1 hour, and filtered. The cake was washed once with 0° C.+/−5° C. MeOH/H2O (8:2) (2.00 vol). The cake was dried under vacuum (−0.90 bar and −0.86 bar) at 35° C.-40° C. to give compound 32. 1H NMR (400 MHz, DMSO-d6) δ 7.05 (s, 1H), 6.39 (s, 1H), 4.80 (s, 2H), 3.82 (s, 3H), 1.33 (s, 9H), 1.23 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:22])([O:20][CH3:21])[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:5][C:4]=1[C:16]([CH3:19])([CH3:18])[CH3:17]>[Pd].CO>[C:1](=[O:22])([O:20][CH3:21])[O:2][C:3]1[CH:8]=[C:7]([NH2:9])[C:6]([C:12]([CH3:13])([CH3:14])[CH3:15])=[CH:5][C:4]=1[C:16]([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)C(C)(C)C)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the system was closed
CUSTOM
Type
CUSTOM
Details
The system was purged with N2 (g)
CUSTOM
Type
CUSTOM
Details
was performed at a reaction temperature of 25° C.+/−5° C
FILTRATION
Type
FILTRATION
Details
When complete, the reaction was filtered
WASH
Type
WASH
Details
the reactor/cake was washed with MeOH (4.00 vol)
DISTILLATION
Type
DISTILLATION
Details
The resulting filtrate was distilled under vacuum at no more than 50° C. to 8.00 vol. Water (2.00 vol)
ADDITION
Type
ADDITION
Details
was added at 45° C.+/−5° C
WAIT
Type
WAIT
Details
was held at 0° C.+/−5° C. for no less than 1 hour
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed once with 0° C.+/−5° C
CUSTOM
Type
CUSTOM
Details
The cake was dried under vacuum (−0.90 bar and −0.86 bar) at 35° C.-40° C.

Outcomes

Product
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)N)C(C)(C)C)C(C)(C)C)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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